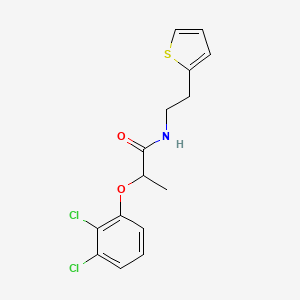
2-(2,3-dichlorophenoxy)-N-(2-thiophen-2-ylethyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-dichlorophenoxy)-N-(2-thiophen-2-ylethyl)propanamide is an organic compound that belongs to the class of phenoxy herbicides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dichlorophenoxy)-N-(2-thiophen-2-ylethyl)propanamide typically involves the following steps:
Formation of 2,3-dichlorophenol: This can be achieved through the chlorination of phenol using chlorine gas under controlled conditions.
Esterification: The 2,3-dichlorophenol is then reacted with an appropriate acyl chloride to form the corresponding ester.
Amidation: The ester is subsequently reacted with 2-thiophen-2-ylethylamine to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and esterification processes, followed by purification steps such as recrystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-dichlorophenoxy)-N-(2-thiophen-2-ylethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The chlorine atoms on the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
2-(2,3-dichlorophenoxy)-N-(2-thiophen-2-ylethyl)propanamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on various biological systems, including its role as a herbicide.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-(2,3-dichlorophenoxy)-N-(2-thiophen-2-ylethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group can interfere with cellular processes, leading to the inhibition of growth in target organisms. The thiophene ring may also contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): Another phenoxy herbicide with similar structural features.
2,4,5-trichlorophenoxyacetic acid (2,4,5-T): A related compound with additional chlorine atoms on the phenoxy group.
MCPA (2-methyl-4-chlorophenoxyacetic acid): A phenoxy herbicide with a methyl group instead of chlorine atoms.
Propiedades
IUPAC Name |
2-(2,3-dichlorophenoxy)-N-(2-thiophen-2-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2S/c1-10(20-13-6-2-5-12(16)14(13)17)15(19)18-8-7-11-4-3-9-21-11/h2-6,9-10H,7-8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAFQNPCFLUQSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=CC=CS1)OC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
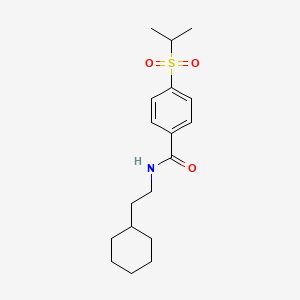
![N-[1-(3-cyclopentylsulfonylpropanoyl)piperidin-4-yl]-3-methoxybenzamide](/img/structure/B6621916.png)
![N-[4-oxo-4-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)butyl]thiophene-3-carboxamide](/img/structure/B6621925.png)
![3-[3-[4-[2-(1H-indol-3-yl)acetyl]piperazin-1-yl]-3-oxopropyl]-2H-phthalazine-1,4-dione](/img/structure/B6621932.png)
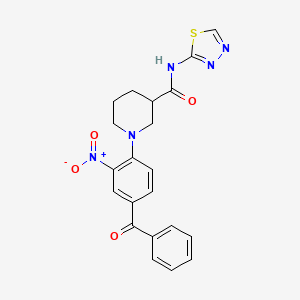
![10-[[1-(2-Methoxy-5-methylphenyl)tetrazol-5-yl]sulfanylmethyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B6621951.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-ethoxyphenyl)pyrazin-2(1H)-one](/img/structure/B6621959.png)
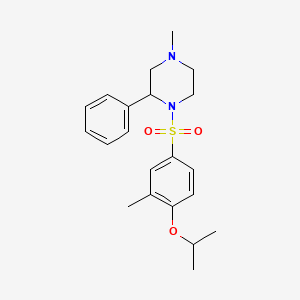
![2,6-Bis[(5-methylthiophen-2-yl)methylidene]cyclohexan-1-one](/img/structure/B6621979.png)
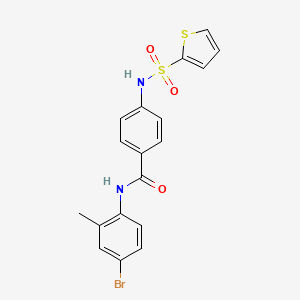
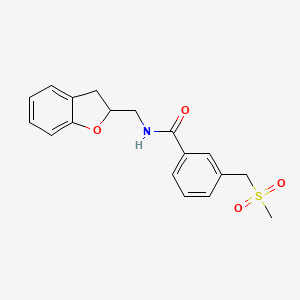
![(1-Amino-1-oxopropan-2-yl) 4-[(4-fluorophenyl)sulfamoyl]benzoate](/img/structure/B6622008.png)
![3-[2-Hydroxy-3-(2-propan-2-ylphenoxy)propyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B6622013.png)
![N-[3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propyl]-1-methylindole-3-carboxamide](/img/structure/B6622031.png)
